molecular formula C18H18BrNO2 B13690782 (R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one

(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one

Cat. No.: B13690782
M. Wt: 360.2 g/mol
InChI Key: SESJCTYJGGWWDG-UHFFFAOYSA-N
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Description

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: is a synthetic organic compound characterized by its morpholine ring structure substituted with a bromophenyl and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically conducted in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Biochemistry: It can be used as a probe to study enzyme-substrate interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

  • (6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
  • (6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
  • (6R)-6-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Uniqueness: The presence of the bromine atom in (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

6-(4-bromophenyl)-4-(1-phenylethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESJCTYJGGWWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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